molecular formula C24H21N5O4 B1245106 Fumiquinazoline C

Fumiquinazoline C

Cat. No. B1245106
M. Wt: 443.5 g/mol
InChI Key: POEYRUBMWIOMTB-LTQSKDJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumiquinazoline C is a fumiquinazoline obtained by oxidative spirocyclisation of fumiquinazoline A. It is a fumiquinazoline, an imidazoindole, an oxaspiro compound, an azaspiro compound and an organic heteroheptacyclic compound.

Scientific Research Applications

Cytotoxicity Studies

Fumiquinazolines, including Fumiquinazoline C, have been reported to exhibit moderate cytotoxicity. These compounds were initially isolated from a strain of Aspergillus fumigatus found in the gastrointestinal tract of a saltwater fish, Pseudolabrus japonicus. The cytotoxic properties of these compounds suggest potential applications in cancer research and therapy (Numata et al., 1992).

Marine-Derived Fungal Metabolites

Research into the metabolites of marine-derived fungi, such as Aspergillus sp., has led to the discovery of various fumiquinazolines. These findings are significant for understanding marine biodiversity and the potential pharmacological applications of these substances. Studies have shown that these compounds can exhibit weak inhibition against Na(+)/K(+)-ATPase, an enzyme involved in regulating cellular processes (Liao et al., 2015).

Structural and Biosynthetic Studies

The structure and biosynthesis of fumiquinazolines, including Fumiquinazoline C, have been a subject of interest. Studies have provided insights into their complex molecular structures and potential biosynthetic pathways. These research efforts contribute to a deeper understanding of the chemical diversity and synthetic possibilities of natural products (Shao et al., 2013).

Potential Antidiabetic Properties

Some studies have explored the potential antidiabetic effects of fumiquinazoline alkaloids. Research on marine fungus Scedosporium apiospermum F41-1, which produces fumiquinazolines, has shown promising results in promoting triglyceride accumulation in cells, indicating a potential for treating type 2 diabetes mellitus (Li et al., 2020).

Chemical Synthesis and Modification

Efforts in synthesizing and modifying fumiquinazoline C and related compounds have been pivotal in exploring their potential applications. These synthetic routes are crucial for developing new drugs and understanding the underlying chemistry of these complex molecules (Snider & Zeng, 2003).

properties

Product Name

Fumiquinazoline C

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

(1R,2'S,3'aS,12S,14S)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione

InChI

InChI=1S/C24H21N5O4/c1-12-19(31)28-16-10-6-4-8-14(16)24(22(28)25-12)11-17-18(30)27-23(2,33-24)21-26-15-9-5-3-7-13(15)20(32)29(17)21/h3-10,12,17,22,25H,11H2,1-2H3,(H,27,30)/t12-,17+,22-,23-,24-/m0/s1

InChI Key

POEYRUBMWIOMTB-LTQSKDJASA-N

Isomeric SMILES

C[C@H]1C(=O)N2[C@H](N1)[C@]3(C[C@@H]4C(=O)N[C@@](O3)(C5=NC6=CC=CC=C6C(=O)N45)C)C7=CC=CC=C72

Canonical SMILES

CC1C(=O)N2C(N1)C3(CC4C(=O)NC(O3)(C5=NC6=CC=CC=C6C(=O)N45)C)C7=CC=CC=C72

synonyms

fumiquinazoline C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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